3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile
Description
This compound is a heterocyclic molecule featuring a 1,2-thiazole core substituted with a sulfanyl group linked to a 3-chloro-5-(trifluoromethyl)pyridine moiety, a carbonitrile group at position 4, and a (Z)-configured methoxyimino ethyl chain at position 3. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the sulfanyl bridge may contribute to redox activity or binding interactions.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(2Z)-2-methoxyiminoethyl]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4OS2/c1-22-20-3-2-10-8(5-18)11(21-24-10)23-12-9(14)4-7(6-19-12)13(15,16)17/h3-4,6H,2H2,1H3/b20-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEUQFFXDQVMNJ-DYUKFFQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of the Thiazole Ring: The intermediate product is then reacted with a thioamide to form the thiazole ring.
Introduction of the Methoxyiminoethyl Group: The final step involves the reaction of the thiazole derivative with a methoxyiminoethyl reagent under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to primary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Primary Amines: From reduction of the nitrile group.
Substituted Pyridine Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally and functionally analogous molecules.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s 1,2-thiazole core contrasts with pyrazole (fipronil) or pyrimidine () systems.
Substituent Effects: The sulfanyl group in the target compound may offer reversible binding compared to sulfonyl or sulfinyl groups (e.g., fipronil), which are more electronegative and prone to oxidative degradation . The (Z)-methoxyimino ethyl chain introduces steric constraints absent in analogs like the difluoromethyl-triazole derivative, possibly affecting membrane permeability .
Biological Activity: While fipronil and ethiprole () are commercial insecticides, the target compound’s activity remains speculative. Its trifluoromethylpyridine moiety aligns with modern agrochemical design for resistance management .
Physicochemical Properties: The carboxylic acid-containing analog () exhibits pH-dependent solubility, whereas the target compound’s carbonitrile and methoxyimino groups may favor moderate polarity, balancing lipophilicity and aqueous solubility .
Biological Activity
The compound 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H8ClF3N3OS
- Molecular Weight : 307.72 g/mol
- CAS Number : 338775-63-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may affect cell signaling and proliferation.
- Receptor Modulation : It may act as a modulator for various receptors, influencing physiological responses such as inflammation and apoptosis.
Biological Activity Data
Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound revealed significant inhibition of Gram-positive bacteria, indicating its potential as an antimicrobial agent. The compound was tested against various strains, demonstrating an effective minimum inhibitory concentration (MIC) that suggests its utility in treating bacterial infections.
Anticancer Properties
Research investigating the anticancer effects showed that the compound induced apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for developing new cancer therapies.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. Modifications to the thiazole and pyridine rings have been explored to enhance potency and selectivity against specific biological targets.
- Synthesis : Various synthetic routes have been developed to produce this compound efficiently, often involving multi-step reactions that introduce the thiazole and pyridine moieties.
- Biological Evaluation : Following synthesis, compounds were subjected to biological assays to evaluate their activity against selected pathogens and cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
